An In-depth Technical Guide to Potential "MM-206" Candidates for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Potential "MM-206" Candidates for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "MM-206" does not correspond to a single, publicly documented molecule in the available scientific literature. This guide provides an in-depth analysis of the most probable candidates based on similarly named compounds and protein targets found in research and clinical development: ETC-206 , a MNK1/2 inhibitor; ONC206 , a DRD2 antagonist and ClpP agonist; and CD206 , the Macrophage Mannose Receptor. Each of these is a distinct entity with unique discovery pathways, mechanisms of action, and therapeutic potential.
Part 1: ETC-206 (AUM001 / Tinodasertib)
Discovery and Development
ETC-206, also known as AUM001 or Tinodasertib, is a novel, orally bioavailable, and highly selective small-molecule inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1/2). Its discovery was the result of a collaboration between Singapore's Agency for Science, Technology and Research's (A*STAR) Experimental Therapeutics Centre (ETC) and the Duke-NUS Medical School.[1][2]
The development process began with a fragment-based lead discovery (FBLD) approach, starting with a virtual screen against MNK1 that identified initial fragment hits.[3] Through a process of scaffold-hopping and medicinal chemistry optimization, researchers modified the initial structures to improve biochemical potency, solubility, cell permeability, and metabolic stability.[3] This iterative process, which involved replacing a metabolically unstable methyl piperazine group, ultimately led to the identification of ETC-206.[3] In 2018, AUM Biosciences licensed the global rights to develop and commercialize ETC-206.[1][2]
Caption: High-level workflow for the discovery of ETC-206.
Synthesis Pathway
While the precise, step-by-step synthesis protocol for large-scale production is proprietary, the development of ETC-206 from its initial fragment hits involved established medicinal chemistry strategies. The process focused on structure-activity relationship (SAR) studies to enhance its drug-like properties, including oral bioavailability and selectivity, while maintaining nanomolar potency.[3]
Mechanism of Action
MNK1 and MNK2 are key downstream effectors in the MAPK signaling pathways (e.g., RAS-RAF-MEK-ERK).[4] These kinases are the only ones known to phosphorylate the eukaryotic initiation factor 4E (eIF4E) at the Serine 209 position.[4][5] The phosphorylation of eIF4E is a critical step in cap-dependent mRNA translation, a process often dysregulated in cancer, leading to the synthesis of proteins that promote tumor growth, proliferation, and survival.[4][6]
ETC-206 exerts its anti-cancer effect by selectively binding to the ATP-binding site of MNK1 and MNK2, preventing the phosphorylation of eIF4E. This inhibition reduces the translation of oncogenic proteins, thereby suppressing tumor growth.[7]
Caption: Mechanism of action of ETC-206 on the MNK1/2-eIF4E axis.
Quantitative Data
| Parameter | Value | Cell Line / System | Reference |
| IC₅₀ for MNK1 | 64 nM | Cell-free assay | [6][8] |
| IC₅₀ for MNK2 | 86 nM | Cell-free assay | [6][8] |
| IC₅₀ for p-eIF4E Inhibition | 321 nM | HeLa cells | [7] |
| IC₅₀ for p-eIF4E Inhibition | 0.8 µM | K562-eIF4E cells | [6] |
| IC₅₀ for p-eIF4E Inhibition | 1.7 µM | Human PBMCs | [6] |
| In Vivo Efficacy | Prevents weight gain | High-fat diet mouse model (100 mg/kg) | [7] |
| In Vivo Efficacy | Enhances dasatinib-induced tumor growth inhibition | K562 mouse xenograft model | [7] |
| In Vivo PD | ~70% p-eIF4E inhibition at 1-2h post-dose | Mouse tissues (~12.5 mg/kg oral dose) | [6][8] |
Experimental Protocols
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Western Blot for p-eIF4E Inhibition:
-
Cell Treatment: Culture cells (e.g., K562-eIF4E or human PBMCs) and treat with varying concentrations of ETC-206 or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 2 hours).[6]
-
Lysis: Lyse the cells to extract total protein.
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Electrophoresis & Transfer: Separate protein lysates via SDS-PAGE on Bis-Tris gels and transfer to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated eIF4E (Ser209), total eIF4E, and a loading control (e.g., GAPDH).
-
Detection: Use corresponding secondary antibodies conjugated to a detectable marker (e.g., HRP) and visualize bands using an appropriate substrate. Quantify band intensity to determine relative p-eIF4E levels.[6]
-
-
In Vivo Xenograft Studies:
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Cell Implantation: Subcutaneously implant human cancer cells (e.g., K562) into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a specified volume.
-
Treatment: Administer ETC-206 (e.g., 100 mg/kg via oral gavage), a combination agent (e.g., dasatinib), or vehicle control according to the study schedule.[7]
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
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Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarkers).
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Part 2: ONC206 (JZP3507)
Discovery and Development
ONC206 is a second-generation small molecule of the "imipridone" class, developed by Oncoceutics (now part of Chimerix/Jazz Pharmaceuticals).[9][10] It is a chemically modified derivative of the first-in-class imipridone, ONC201.[11][12] The parent compound, ONC201, was identified in a screen for molecules that could induce the activity of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a cytokine known for its ability to selectively kill cancer cells.[11] ONC206 was specifically designed to improve upon the anti-cancer potency and efficacy of ONC201 while retaining favorable properties like oral bioavailability and blood-brain barrier penetration.[11][13]
Synthesis Pathway
The synthesis of imipridones like ONC206 follows a well-established multi-step pathway. A general approach involves:
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Reacting commercially available primary amines with methyl acrylate to form key intermediates.
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Cyclizing these intermediates using a strong base like sodium hydride to create N-substituted piperidone carboxylates.
-
A series of subsequent reactions, including Sonogashira coupling and cycloadditions, are used to attach the various aryl groups to the core imipridone scaffold.[14]
Caption: Logical flow of the generalized synthesis for imipridones.
Mechanism of Action
ONC206 has a dual mechanism of action that converges on inducing cell death in cancer cells.[13]
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DRD2 Antagonism: It acts as a potent antagonist of the G protein-coupled Dopamine Receptor D2 (DRD2).[13][15] Antagonism of DRD2 on cancer cells leads to the upregulation of the Death Receptor 5 (DR5), sensitizing the cells to TRAIL-mediated apoptosis.[11][16] This action also inhibits pro-survival pathways like Akt/ERK.[16]
-
ClpP Agonism: It is an agonist of the Caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP), a mitochondrial protease.[13][17] Activation of ClpP disrupts mitochondrial function, leading to reduced oxidative phosphorylation, decreased ATP production, increased reactive oxygen species (ROS), and ultimately, apoptosis.[12][17]
The combination of these effects triggers the Integrated Stress Response (ISR), a cellular stress program that can halt proliferation and initiate apoptosis, making ONC206 effective against a range of difficult-to-treat cancers, including CNS tumors.[11][13][18]
Caption: Dual targeting of DRD2 and ClpP by ONC206 to induce apoptosis.
Quantitative Data
| Parameter | Value | Cell Line | Note | Reference |
| IC₅₀ (Proliferation) | 0.33 µM | ARK1 | vs. 1.59 µM for ONC201 | [11] |
| IC₅₀ (Proliferation) | 0.24 µM | SPEC-2 | vs. 0.81 µM for ONC201 | [11] |
| Potency vs. ONC201 | ~10x more potent | IMR-32 | In reducing cell proliferation | [16] |
Experimental Protocols
-
Cell Proliferation (MTT) Assay:
-
Cell Seeding: Seed cancer cells (e.g., ARK1, SPEC-2) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of ONC206 for specified time points (e.g., 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow formazan crystal formation by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.[11]
-
-
Transwell Invasion Assay:
-
Chamber Preparation: Use transwell inserts with a porous membrane coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Place serum-starved cells in the upper chamber in media containing ONC206 or vehicle.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for a period (e.g., 24-48 hours) to allow cells to invade through the matrix and membrane.
-
Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the stained cells under a microscope to quantify invasion.[11]
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Part 3: CD206 (Macrophage Mannose Receptor)
Description and Function
CD206, also known as the Macrophage Mannose Receptor (MR), is a 175 kDa transmembrane protein belonging to the C-type lectin family.[19] It is not a drug but rather a key biological receptor and therapeutic target. CD206 is predominantly expressed on the surface of most tissue macrophages (especially M2-polarized tumor-associated macrophages, or TAMs), dendritic cells, and some endothelial cells.[19][20]
Its primary functions include:
-
Endocytosis and Phagocytosis: It recognizes and binds to glycoproteins and pathogens that have terminal mannose, fucose, or N-acetylglucosamine residues, facilitating their clearance from tissues and circulation.[19][20]
-
Antigen Presentation: By internalizing pathogens and antigens, it plays a role in processing and presenting them to T cells, thus bridging innate and adaptive immunity.[19]
-
Immune Homeostasis: It helps maintain tissue homeostasis by scavenging and clearing cellular debris and certain hormones.[19]
Signaling and Therapeutic Relevance
In the context of cancer, CD206 is highly expressed on TAMs, which often promote tumor growth and suppress anti-tumor immunity. Research indicates that CD206 can modulate intracellular signaling pathways. For instance, it can influence the TLR4/MyD88/NF-κB signaling pathway in macrophages.[21] Activation of this pathway can lead to the production of various cytokines and chemokines that shape the tumor microenvironment.
Due to its high expression on TAMs and its role in endocytosis, CD206 is an attractive target for:
-
Targeted Drug Delivery: Nanoparticles or antibodies conjugated with mannose can be used to specifically deliver cytotoxic agents or immunomodulators to TAMs.
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Immunotherapy: Modulating CD206 activity directly may help reprogram TAMs from a pro-tumor (M2) to an anti-tumor (M1) phenotype, enhancing the body's immune response against cancer.
References
- 1. Small Molecule Drug - ETC-206 - A Novel, Highly Selective Anti-Cancer Drug - Acquired By AUM Biosciences [drugdiscoveryonline.com]
- 2. aumbiosciences.com [aumbiosciences.com]
- 3. Practical Fragments: Fragments in the clinic: ETC-206 [practicalfragments.blogspot.com]
- 4. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fortunejournals.com [fortunejournals.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. investing.com [investing.com]
- 11. Frontiers | ONC206, an Imipridone Derivative, Induces Cell Death Through Activation of the Integrated Stress Response in Serous Endometrial Cancer In Vitro [frontiersin.org]
- 12. Highly potent dopamine receptor D2 antagonist ONC206 demonstrates anti-tumorigenic activity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chimerix.com [chimerix.com]
- 14. Synthesis and Antiproliferative Activity of Novel Imipridone–Ferrocene Hybrids with Triazole and Alkyne Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 16. A Novel Therapeutic Mechanism of Imipridones ONC201/ONC206 in MYCN-Amplified Neuroblastoma Cells via Differential Expression of Tumorigenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ONC201 and ONC206: Metabolically ClipPing the wings of diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
- 19. Exploitation of the Macrophage Mannose Receptor (CD206) in Infectious Disease Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. CD206 modulates the role of M2 macrophages in the origin of metastatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
